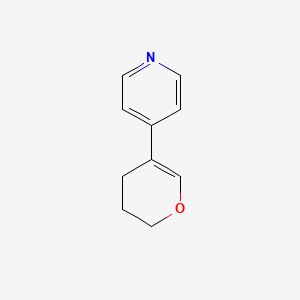

4-(3,4-dihydro-2H-pyran-5-yl)pyridine

Übersicht

Beschreibung

“4-(3,4-dihydro-2H-pyran-5-yl)pyridine” is a chemical compound with the CAS Number: 1443981-72-3 . It has a molecular weight of 161.2 . It is usually in the form of an oil .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been achieved through a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process leads to highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . The key step in this process is a cyclopropylcarbinyl cation rearrangement, which allows for the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2 . This code provides a standard way to encode the compound’s molecular structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ultrasound-promoted synthesis : A study by Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) demonstrated the ultrasound-promoted regioselective synthesis of fused polycyclic compounds related to 4-(3,4-dihydro-2H-pyran-5-yl)pyridine, highlighting an efficient method for synthesizing such compounds (Nikpassand et al., 2010).

Synthesis of Functionalized Pyridines : Mekheimer, Mohamed, and Sadek (1997) developed a method for synthesizing functionalized pyridines, including structures similar to this compound, offering insights into the diverse synthetic routes for such compounds (Mekheimer et al., 1997).

NMR and X-ray diffraction studies : Quiroga et al. (1999) conducted NMR solution studies and X-ray diffraction on pyrazolo[3,4-b]pyridines, revealing the tautomeric structures and providing detailed insight into the chemistry of these compounds (Quiroga et al., 1999).

Chemical Reactions and Transformations

Synthesis via Four-component Reactions : Sun, Xia, Wu, and Yan (2011) developed a protocol for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, related to this compound, via four-component reactions, contributing to the understanding of complex chemical reactions involving these compounds (Sun et al., 2011).

Microwave-activated Reactions : Hajbi, Suzenet, Khouili, Lazar, and Guillaumet (2007) explored microwave-activated inverse electron demand Diels–Alder reactions to synthesize polysubstituted pyridines, providing a novel approach to the synthesis of compounds related to this compound (Hajbi et al., 2007).

Spectroscopy and Structural Analysis

Spectroscopic and Structural Investigations : Kumar, Kumar, Srivastava, Brahmachari, and Misra (2020) conducted a comprehensive experimental and theoretical study on the spectral and structural properties of a synthetic analog of biologically relevant 4H-pyran motif, closely related to this compound, indicating its potential in drug discovery (Kumar et al., 2020).

Pyrene–Pyridine-Integrated Materials : Kumar, Kesavan, Thakur, Banik, Jayakumar, Cheng, Jou, and Ghosh (2021) designed and studied functional pyridine-appended pyrene derivatives as hole-transporting materials for OLED application, indicating the potential of this compound in material science (Kumar et al., 2021).

Wirkmechanismus

Target of Action

A similar compound, a derivative of 4-(pyridine-4-oxy)-3-(tetrahydro-2h-pyran-4-yl)-pyrazole, has been identified as an inhibitor of alk5 . ALK5, also known as TGF-beta receptor type-1, plays a crucial role in cell growth, cell differentiation, and apoptosis.

Mode of Action

If we consider its structural similarity to the alk5 inhibitors mentioned above , it may interact with its target by binding to the active site, thereby inhibiting the function of the target protein.

Biochemical Pathways

If it indeed acts as an alk5 inhibitor, it could potentially influence the tgf-beta signaling pathway, which regulates a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Result of Action

If it acts as an alk5 inhibitor, it could potentially inhibit the tgf-beta signaling pathway, leading to altered cell growth, differentiation, and apoptosis .

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-pyran-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCFPGAZVRZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)

![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)

![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)

![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)

![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)

![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)